Terbium(III) chloride hydrate
Description
Significance of Lanthanide(III) Chlorides in Chemical Sciences
Lanthanide(III) chlorides, including terbium(III) chloride, are a cornerstone of modern chemical and materials science. As a group, these compounds are highly significant as they serve as readily available, water-soluble sources of trivalent lanthanide ions. This accessibility is crucial for the synthesis of a vast array of more complex coordination compounds, organometallics, and advanced materials. chemimpex.comrsc.org In organic synthesis, certain lanthanide chlorides function as mild Lewis acids, for instance, in catalyzing the conversion of aldehydes to acetals. Their catalytic activity is also harnessed in industrial processes like Fluid Catalytic Cracking (FCC), where they can enhance the conversion of crude oil into valuable fuels. chemimpex.com The unique electronic configurations of lanthanide ions, shielded by outer-shell electrons, give rise to distinctive luminescent and magnetic properties, which are readily studied and applied starting from the simple chloride salts.
Academic Context and Research Landscape of Terbium(III) Species
Research into terbium(III) species is a vibrant and expansive field, primarily driven by the ion's exceptional photophysical properties. rsc.org Academic interest is heavily focused on the intense and sharp green luminescence emitted by the Tb(III) ion, making it a key component in the development of phosphors, sensors, and bio-imaging agents. rsc.orgmdpi.com Studies frequently involve the synthesis of complex terbium chelates where an organic ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the central terbium ion, which then luminesces. edp-open.orgsqu.edu.om Beyond optics, the high magnetic moment of terbium(III) makes its compounds, including the chloride hydrate (B1144303), subjects of investigation for creating advanced magnetic materials and single-molecule magnets (SMMs). chemimpex.com The versatility of terbium(III) compounds ensures their continued study across materials science, biotechnology, and catalysis. chemimpex.comsigmaaldrich.com
Historical Development of Terbium(III) Chloride Hydrate Studies
The study of this compound is intrinsically linked to the discovery of the element itself. Terbium was first identified in 1843 by Swedish chemist Carl Gustaf Mosander, who detected it as an impurity within yttrium oxide. rsc.orgwikipedia.org The name, along with those of yttrium and erbium, derives from the village of Ytterby, Sweden, the source of the mineral from which these elements were first isolated. wikipedia.org In the early years, separating terbium from other rare-earth elements was exceptionally challenging. The development of ion-exchange chromatography was a critical breakthrough that enabled the production of pure terbium compounds. wikipedia.orgnih.gov Following its isolation, the preparation and characterization of its simple, stable salts, such as terbium(III) chloride and its hydrate, became fundamental research objectives. These initial studies were crucial for establishing the basic chemistry of terbium and provided the pure starting materials necessary to explore the element's unique luminescent and magnetic properties, which now dominate its research landscape.
Structure
2D Structure
Properties
IUPAC Name |
trichloroterbium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQJKRSNPOIDS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tb](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583438 | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13798-24-8, 19423-82-6 | |
| Record name | Terbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroterbium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Routes for Terbium Iii Chloride Hydrate and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of terbium(III) chloride can be achieved through straightforward chemical reactions involving either terbium oxide or elemental terbium. These methods are fundamental for producing the base compound from which various derivatives are synthesized.
Reaction of Terbium(III) Oxide with Hydrochloric Acid
A common and efficient method for preparing terbium(III) chloride is the reaction of terbium(III) oxide (Tb₂O₃) or the mixed-valence terbium(III,IV) oxide (Tb₄O₇) with hydrochloric acid (HCl). wikipedia.orgkalpesh-enterprise.com The reaction with Tb₂O₃ yields terbium(III) chloride and water. wikipedia.org When using Tb₄O₇, the reaction with hot concentrated hydrochloric acid produces terbium(III) salts. wikipedia.org However, the reaction of Tb₄O₇ with HCl can be slow; at room temperature, complete dissolution may take up to a month, while a hot water bath can reduce this time to about a week. kalpesh-enterprise.comwikipedia.org The resulting aqueous solution is then typically subjected to evaporation and crystallization to isolate the hydrated salt. nist.gov
The general chemical equation for the reaction with terbium(III) oxide is: Tb₂O₃ + 6 HCl → 2 TbCl₃ + 3 H₂O wikipedia.org
Anhydrous terbium(III) chloride can also be prepared from terbium oxide via the ammonium (B1175870) chloride route, which involves heating the oxide with ammonium chloride to form an intermediate ammonium salt, followed by heating in a vacuum to yield the anhydrous trichloride (B1173362). wikipedia.org
Direct Reaction of Elemental Terbium and Chlorine
Anhydrous terbium(III) chloride can be synthesized by the direct reaction of elemental terbium metal with chlorine gas. wikipedia.org This method produces the anhydrous form of the salt directly, bypassing the need for dehydration steps that are often required when starting from aqueous solutions.
The chemical equation for this direct combination reaction is: 2 Tb + 3 Cl₂ → 2 TbCl₃ wikipedia.org
Preparation of Specific Hydrate (B1144303) Forms (e.g., Hexahydrate, nH₂O)
Terbium(III) chloride most commonly forms a hexahydrate (TbCl₃·6H₂O). wikipedia.orgfuncmater.com This specific hydrate is typically prepared by dissolving a terbium oxide, such as commercial-grade terbium(III,IV) oxide (Tb₄O₇) or terbium(III) oxide (Tb₂O₃), in hydrochloric acid. wikipedia.orgnist.govvulcanchem.com Following the dissolution of the oxide, the resulting solution is subjected to evaporation and crystallization. nist.gov The crystals are then dried, for instance in a desiccator over drying agents like calcium chloride, to yield the stable hexahydrate form. nist.gov This water-soluble crystalline solid is a common starting material for creating other terbium compounds. funcmater.comthermofisher.com
| Reactant | Reagent | Product | Description |
| Terbium(III) Oxide (Tb₂O₃) | Hydrochloric Acid (HCl) | Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O) | The oxide is dissolved in HCl, followed by evaporation and crystallization to form the hexahydrate crystals. wikipedia.orgnist.gov |
| Terbium(III,IV) Oxide (Tb₄O₇) | Hydrochloric Acid (HCl) | Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O) | This commercial oxide is dissolved in concentrated HCl to synthesize the hydrated chloride salt. vulcanchem.com |
Controlled Synthesis of Terbium-Based Nanomaterials via Terbium(III) Chloride Hydrate Precursors
This compound is a valuable precursor for the synthesis of advanced nanomaterials, leveraging its solubility and reactivity to create structures with specific morphologies and properties. funcmater.comguidechem.comcymitquimica.com
Terbium Nanotubes Synthesis
Terbium(III) chloride is utilized as a precursor in the synthesis of terbium-based nanotubes. funcmater.comguidechem.com A common method is the template-assisted hydrothermal route. researchgate.netresearchgate.net In this process, terbium(III) chloride is used as the terbium source. researchgate.net Initially, terbium(III) hydroxide (B78521) (Tb(OH)₃) nanotubes are formed through a hydrothermal process, often using a templating agent like sodium dodecyl benzenesulfonate. researchgate.net These precursor Tb(OH)₃ nanotubes are then converted into terbium(III) oxide (Tb₂O₃) nanotubes via calcination. researchgate.netresearchgate.net The resulting oxide nanotubes have outer diameters typically ranging from 80 to 100 nm and lengths of up to several micrometers. researchgate.net
| Precursor | Method | Intermediate | Final Product | Dimensions |
| Terbium(III) Chloride | Template-assisted hydrothermal synthesis | Terbium(III) Hydroxide (Tb(OH)₃) nanotubes | Terbium(III) Oxide (Tb₂O₃) nanotubes | Outer Diameter: 80-100 nm; Length: Several micrometers researchgate.net |
Nanocrystalline Material Preparation
Terbium(III) chloride is a versatile precursor for synthesizing a variety of nanocrystalline materials. lookchem.com For example, it is used to prepare luminescent terbium-doped calcium phosphate (B84403) nanocrystalline powders through methods like the citric acid sol-gel combustion technique. researchgate.net It also serves as the terbium source in the synthesis of terbium complexes with organic ligands, such as the nonsteroidal anti-inflammatory drug ketoprofen, to create luminescent nanohybrids. mdpi.com In these syntheses, an aqueous solution of terbium(III) chloride is reacted with the ligand to precipitate the desired complex. mdpi.com Furthermore, terbium(III) chloride is employed in the preparation of luminescent and biomimetic terbium-doped citrate-functionalized carbonated apatite nanoparticles. nih.gov
Nano-scale Complex Preparation
The synthesis of nano-scale materials incorporating terbium has been a subject of extensive research, leveraging this compound as a versatile precursor. Various methodologies have been developed to create a range of nano-complexes with tailored properties for applications in bioimaging, sensing, and optoelectronics.
One prominent method is thermal decomposition . In this approach, a terbium oleate (B1233923) complex, prepared from terbium chloride, is heated in a high-boiling point solvent. For instance, terbium-based nanorods (TbNRs) with dimensions of approximately 2.1 nm in width and 9.0 nm in length have been synthesized by the thermal decomposition of terbium oleate in 1-octadecene (B91540) at 320°C under an inert atmosphere. acs.org These nanorods can be further functionalized, for example with polyethylene (B3416737) glycol (PEG), to create multimodal bioimaging contrast agents. acs.org
Co-precipitation is another widely used technique. This method was employed to synthesize superparamagnetic iron oxide nanoparticles (IONPs) which were then modified with terbium ions. The process starts with the co-precipitation of iron salts, followed by the introduction of a conjugate containing terbium ions, derived from Terbium(III) chloride hexahydrate (TbCl₃·6H₂O), to create magnetic drug carriers. nih.gov
The inverse microemulsion method offers precise control over nanoparticle size and morphology. This technique has been used to create core@shell lanthanide-doped nanoparticles. aip.org An aqueous solution of Terbium(III) chloride hexahydrate is added to a microemulsion system, followed by a precipitating agent, to form the nanoparticle core or shell. aip.org This method allows for the synthesis of complex structures, such as doping a (H₃O)Y₃F₁₀ core with a shell containing terbium. aip.org Similarly, a nanoprecipitation method has been used to prepare ratiometric luminescent nanoprobes from terbium-containing metallopolymers for intracellular oxygen sensing. nih.gov
For creating highly ordered nanostructures, chemical vapor deposition (CVD) has been utilized. A one-step CVD process has been successful in synthesizing monocrystalline terbium silicate (B1173343) chloride (Tb₃(SiO₄)₂Cl) in the form of core-shell nanowires and nanotubes. acs.org These structures exhibit strong green light emission and high thermal stability, making them suitable for integrated optoelectronics. acs.org
Finally, a bioinspired crystallization method has been developed to produce citrate-functionalized, calcium-doped terbium phosphate hydrate nanophosphors. mdpi.com This process involves the thermal decomplexing of solutions containing Terbium(III) chloride, resulting in nanoparticles smaller than 50 nm with long luminescent lifetimes. mdpi.com
Table 1: Synthesis of Terbium-Based Nano-scale Complexes
| Nano-complex | Synthesis Method | Precursor | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| PEGylated Terbium-Based Nanorods (TbNRs) | Thermal Decomposition | Terbium chloride | Elongated nanorods (~9.0 nm x 2.1 nm) for multimodal bioimaging. | acs.org |
| Magnetic Nanoparticles with Tb³⁺ | Co-precipitation | Terbium(III) chloride hexahydrate | Superparamagnetic iron oxide nanoparticles functionalized with terbium for drug delivery. | nih.gov |
| Core@shell Luminescent Nanoparticles | Inverse Microemulsion | Terbium(III) chloride hexahydrate | Allows for precise control over core and shell composition for luminescent labels. | aip.org |
| Terbium Silicate Chloride Nanowires | Chemical Vapor Deposition (CVD) | Terbium source (unspecified, but related) | Single-crystal core-shell nanowires and nanotubes (Tb₃(SiO₄)₂Cl) for optoelectronics. | acs.org |
| Calcium-Doped Terbium Phosphate Hydrate Nanoparticles | Bioinspired Crystallization | Terbium(III) chloride anhydrous | Citrate-functionalized nanoparticles (<50 nm) with long luminescent lifetimes. | mdpi.com |
Dehydration Studies of this compound and its Derivatives
The removal of water molecules from Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) is a critical but challenging step for producing the anhydrous salt, which is a precursor for many applications, including the production of terbium metal. pyrometallurgy.co.zascispace.com The process is complicated by the tendency of the compound to undergo hydrolysis at elevated temperatures, leading to the formation of undesirable terbium oxychloride (TbOCl). nih.govurfu.ru
Thermogravimetric analysis reveals that the thermal dehydration of TbCl₃·6H₂O is not a single-step process but occurs through the formation of several lower hydrates. researchgate.net Studies using isothermal techniques have shown that TbCl₃·6H₂O decomposes to the anhydrous form via a series of intermediates, following the pathway: 6 → 3 → 2 → 1 → 0 molecules of water. researchgate.net
However, simply heating the hydrated salt in air or a non-reactive atmosphere often results in hydrolysis. nih.govurfu.ru The water molecules coordinated to the terbium ion can react to form terbium oxychloride (TbOCl), a stable compound, particularly at higher temperatures. nih.gov For instance, heating TbCl₃·6H₂O in an alumina (B75360) crucible to 400°C results in the formation of TbOCl powder. nih.gov The general reaction for this hydrolysis during dehydration can be written as:
LnCl₃·6H₂O → LnOCl + 2HCl↑ + 5H₂O↑ (where Ln = Lanthanide) osti.gov
This formation of oxychloride impurities is a significant issue when pure anhydrous terbium chloride is the desired product. pyrometallurgy.co.zaurfu.ru To circumvent this, methods that actively remove water while suppressing hydrolysis are required. One such method involves reacting the hydrated chloride with thionyl chloride (SOCl₂), which reacts with water to produce gaseous products (SO₂ and HCl), driving the dehydration to completion and yielding the anhydrous salt. wikipedia.org
Table 2: General Thermal Dehydration Scheme for TbCl₃·6H₂O
| Dehydration Step | Intermediate Product | Competing Reaction | Final Product (in Air) | Reference |
|---|---|---|---|---|
| TbCl₃·6H₂O → TbCl₃·3H₂O | Trihydrate | Hydrolysis | TbOCl | nih.govresearchgate.net |
| TbCl₃·3H₂O → TbCl₃·2H₂O | Dihydrate | |||
| TbCl₃·2H₂O → TbCl₃·H₂O | Monohydrate | |||
| TbCl₃·H₂O → TbCl₃ | Anhydrous (transient) |
The atmosphere under which dehydration is conducted has a profound influence on the final product. To prevent the formation of terbium oxychloride, the process must be carried out in an environment that either removes water vapor efficiently or actively suppresses the hydrolysis reaction. pyrometallurgy.co.zaresearchgate.net
A highly effective method is the use of a fluidized bed reactor with a controlled gas atmosphere. pyrometallurgy.co.zaresearchgate.net Research has demonstrated that using a dry mixture of an inert gas, such as argon, with hydrogen chloride (HCl) as the fluidizing gas can successfully produce anhydrous TbCl₃. researchgate.net The presence of HCl gas in the atmosphere shifts the equilibrium away from the hydrolysis reaction, thereby preventing the formation of TbOCl. researchgate.netgoogle.com This technique allows for the complete dehydration of TbCl₃·6H₂O to its anhydrous form through the sequential removal of water molecules without significant contamination from hydrolytic byproducts. researchgate.net
Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 3 H₂O + 6 NH₃↑ wikipedia.org
This method effectively converts terbium oxides (which could form during initial heating) or the hydrated salt into the desired anhydrous chloride. wikipedia.org Similarly, dehydration of related terbium fluoride (B91410) hydrate has been successfully carried out in a tube furnace under an argon atmosphere to produce the anhydrous fluoride salt. scispace.comresearchgate.net These studies underscore the critical role of a controlled atmosphere in directing the dehydration pathway towards the formation of pure anhydrous terbium halides.
Table 3: Effect of Atmosphere on Dehydration of this compound
| Atmosphere | Primary Product | Mechanism/Reason | Reference |
|---|---|---|---|
| Air / Inert Gas (e.g., Argon alone) | Terbium Oxychloride (TbOCl) | Hydrolysis occurs due to the presence of water vapor at elevated temperatures. | nih.govurfu.ru |
| Dry Argon / Hydrogen Chloride (Ar/HCl) Mixture | Anhydrous Terbium(III) Chloride (TbCl₃) | The presence of HCl gas suppresses the hydrolysis reaction by Le Chatelier's principle. | researchgate.netgoogle.com |
| In the presence of NH₄Cl | Anhydrous Terbium(III) Chloride (TbCl₃) | NH₄Cl decomposes to provide an in-situ source of HCl gas, preventing hydrolysis. | wikipedia.org |
| In the presence of SOCl₂ | Anhydrous Terbium(III) Chloride (TbCl₃) | Thionyl chloride reacts with water of hydration, removing it as gaseous products (SO₂ + HCl). | wikipedia.org |
Structural Elucidation and Advanced Characterization of Terbium Iii Chloride Hydrate Systems
Crystallographic Analysis
Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms, ions, and molecules within a crystalline solid. For terbium(III) chloride hydrate (B1144303) systems, X-ray diffraction is the principal tool for elucidating these structures.
While single-crystal studies provide detailed structural data, powder X-ray diffraction (PXRD) is essential for confirming the phase purity of bulk samples and for routine structural identification. rsc.orgresearchgate.net Researchers use PXRD to verify that a synthesized batch of terbium(III) chloride hydrate consists of the desired crystalline phase without significant impurities. researchgate.net In some studies, due to the absence of a reference pattern for TbCl₃·6H₂O in crystallographic databases, its XRD pattern has been compared with that of isostructural compounds, such as gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), to confirm the correct phase formation. osti.gov This comparative analysis is a standard practice in materials characterization. researchgate.net
The crystallographic data reveals that different forms of terbium(III) chloride adopt distinct crystal structures. The hydrated form, specifically terbium(III) chloride hexahydrate (TbCl₃·6H₂O), crystallizes in the monoclinic crystal system and is described by the space group P2/n. osti.govresearchgate.net This structure is characteristic of other rare earth trichloride (B1173362) hydrates. In contrast, the anhydrous form of terbium(III) chloride (TbCl₃) crystallizes in an orthorhombic system with the space group Cmcm. wikipedia.org
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) | Monoclinic | P2/n | osti.govresearchgate.net |
| Anhydrous Terbium(III) chloride (TbCl₃) | Orthorhombic | Cmcm | wikipedia.org |
Spectroscopic Characterization Techniques
Spectroscopic methods offer complementary insights into the local atomic and electronic structure of materials, providing details that can be difficult to obtain from diffraction methods alone.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. osti.gov For terbium compounds, XAS measurements are typically performed at the Terbium L₃-edge (around 7514 eV) to characterize the oxidation state and coordination environment of the terbium ions. nih.gov Studies on this compound utilize XAS to gain a deeper understanding of the immediate surroundings of the Tb³⁺ ion, which is crucial for interpreting its chemical and physical properties. researchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region of an XAS spectrum provides quantitative information about the local atomic environment around the absorbing atom. geoscienceworld.org By analyzing the oscillations in the EXAFS signal, it is possible to determine the type, number, and distance of neighboring atoms in the coordination shells. chemrxiv.org
For this compound, EXAFS analysis confirms the coordination environment deduced from crystallographic methods. researchgate.net The analysis of the Tb L₃-edge EXAFS reveals that the central Tb³⁺ ion is directly bonded to a first coordination shell composed of both oxygen and chlorine atoms. Specifically, the data is consistent with a coordination number of eight for the terbium ion, which is surrounded by six oxygen atoms from water molecules and two chloride ions. osti.gov
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |
|---|---|---|---|
| Tb-O | 6 | 2.41 | osti.gov |
| Tb-Cl | 2 | 2.78 | osti.gov |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Elucidation
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and local coordination environment of specific elements within a material. kyoto-u.ac.jp For lanthanide compounds like this compound, XANES at the L-edges provides insight into the unoccupied 5d and 4f electronic states. nih.govacs.org Specifically, L₃-edge XANES spectra of trivalent lanthanides are characterized by a strong white line corresponding to the 2p₃/₂ → 5d electron transition. rsc.org
A study involving this compound (TbCl₃·nH₂O) utilized XANES to investigate its electronic structure. osti.govresearchgate.netosti.gov The experimental L₃-edge XANES spectra of hydrated terbium trichloride were compared with those of the corresponding terbium oxychloride (TbOCl), which was formed by the aerobic melting of the hydrate. osti.govresearchgate.netosti.gov This comparison revealed a noticeable blue shift (a shift to higher energy) in the absorption edge for the hydrated chloride compound relative to the oxychloride. osti.govresearchgate.net
This observed blue shift was also predicted by theoretical calculations using Time-Dependent Density Functional Theory (TDDFT). osti.govresearchgate.net The shift is indicative of a structural stabilization in the TbCl₃·nH₂O system, which possesses a higher symmetry compared to the resulting oxychloride. osti.govresearchgate.net In the hydrated crystal structure, each terbium atom is coordinated by six oxygen atoms from water molecules and two chlorine atoms. osti.gov The combination of experimental XANES data with TDDFT computations provides a robust framework for elucidating the properties of these compounds. osti.govresearchgate.net
| Compound | Observed Spectral Feature | Interpretation | Reference |
|---|---|---|---|
| This compound (TbCl₃·nH₂O) | Blue shift in L₃-edge compared to TbOCl | Indicative of structural stabilization and higher symmetry | osti.gov, researchgate.net |
| Terbium Oxychloride (TbOCl) | Reference spectrum for comparison | Lower symmetry structure formed upon melting of the hydrate | osti.gov, researchgate.net |
Infrared (IR) Spectroscopy for Ligand Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an essential analytical technique for identifying functional groups and analyzing the vibrational modes of molecules. libretexts.org In the context of this compound, IR spectroscopy is particularly useful for characterizing the water ligands and their coordination to the terbium ion. osti.govlibretexts.org The vibrational modes of water molecules in hydrated salts give rise to distinct absorption bands in the IR spectrum. usra.edu
Fourier-transform infrared (FTIR) spectra of terbium(III) chloride hexahydrate (TbCl₃·6H₂O) have been collected and analyzed. osti.gov The spectra show characteristic absorption peaks that confirm the presence of both free and structured (coordinated) water molecules. osti.gov The vibrations associated with the water molecules include symmetric and asymmetric stretching (H-O-H), as well as the H-O-H scissor bending mode. osti.gov Furthermore, vibrations corresponding to the direct bond between the terbium cation and the oxygen of the coordinated water molecules (Tb-OH₂) are observed in the far-infrared region of the spectrum. osti.govlibretexts.org The presence of these distinct bands provides direct evidence of water ligation to the metal center. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
|---|---|---|---|
| ca. 3320 | Asymmetric Stretch | H-O-H (Free H₂O) | osti.gov |
| ca. 3220 | Symmetric Stretch | H-O-H (Free H₂O) | osti.gov |
| ca. 1620 | Scissor Bend | H-O-H (Free H₂O) | osti.gov |
| ca. 500-600 | Stretch | Tb-OH₂ Bond Vibration (Structural H₂O) | osti.gov |
Photoelectron Spectroscopy (HeI and HeII) of Vapor Phase
Photoelectron spectroscopy (PES) performed on gaseous samples provides fundamental information about the electronic structure and bonding in molecules by measuring the ionization energies of valence orbitals. aip.organl.gov Studies using both HeI and HeII radiation have been conducted on a series of gaseous lanthanide trihalides, providing systematic insights applicable to terbium(III) chloride. aip.organl.gov
The HeI photoelectron spectra of lanthanide trihalides are dominated by features arising from the ionization of halogen p-like orbitals. anl.gov As the atomic number of the lanthanide increases across the series, the spectra show a more pronounced splitting and clearer definition of peaks in the valence band. aip.org This trend allows for confident assignment of the spectral peaks, aided by relativistic Xα DVM calculations. aip.org The bonding in lanthanide chlorides is found to be less ionic than in the corresponding fluorides, with an estimated charge of Ln¹·⁶⁺ for the chlorides. aip.org
HeII spectra are particularly valuable as they reveal information about the 4f-like ionizations. aip.org For early lanthanides, these ionizations occur at lower energy than the ligand valence band, while for later members of the series, they become more core-like. aip.org The spectra of lanthanides with less than a half-filled 4f shell are very similar to each other, as are those with more than a half-filled shell, but the two groups are distinctly different. aip.org Although terbium chloride was not explicitly detailed in these foundational studies, its position in the lanthanide series allows for interpolation of its expected spectral characteristics based on these established systematic trends. aip.organl.gov
| Spectroscopic Technique | Key Observation | Interpretation and Significance | Reference |
|---|---|---|---|
| HeI PES | Pronounced splitting of peaks as lanthanide atomic number increases. | Relates to the energy levels of halogen p-like orbitals in the valence band. | aip.org |
| HeI PES | Bonding becomes more covalent from fluorides to iodides. | Lanthanide chlorides (LnCl₃) exhibit bonding with significant covalent character (Ln¹·⁶⁺). | aip.org |
| HeII PES | 4f-like ionizations shift relative to the ligand valence band across the series. | Reveals the energy and nature of the 4f orbitals, which are crucial to lanthanide chemistry. | aip.org |
| HeI/HeII PES | Spectra show a bimodal behavior (distinction between < 4f⁷ and > 4f⁷ configurations). | Highlights the significant influence of the 4f electron configuration on the overall electronic structure. | aip.org |
Coordination Chemistry and Ligand Interactions of Terbium Iii Chloride Hydrate
Hydration Sphere Dynamics and Coordination Number in Solution and Solid State
Experimental Determination of Hydration Numbers
In the solid state, terbium(III) chloride typically exists as a hexahydrate, TbCl₃·6H₂O. wikipedia.orgsigmaaldrich.comscbt.comstrem.com A comprehensive crystallographic study of lanthanide(III) chloride hydrates revealed that the heavier lanthanides, including terbium, form monomeric units of [RECl₂(H₂O)₆]⁺ (where RE = rare-earth element). iucr.orgnih.gov In this structure, the terbium ion is coordinated by six water molecules and two chloride ions, resulting in an eight-coordinate environment. iucr.orgnih.gov The remaining chloride ion acts as a counter-ion. nih.gov
In aqueous solutions, the hydration number of the Tb³⁺ ion has been determined to be nine. chemrxiv.org This was concluded by studying the luminescence quantum yield of Tb(CF₃SO₃)₃ in mixtures of H₂O and D₂O. chemrxiv.org The analysis of luminescence lifetimes of terbium(III) carboxylates in H₂O and D₂O also provided an average value for the number of coordinated water molecules. conicet.gov.ar Studies on various lanthanide ions in aqueous solution have shown a trend where the lighter rare earth ions are nona-hydrated, while the heavier ones are octa-hydrated, with those in the middle of the series exhibiting non-integer hydration numbers between nine and eight. d-nb.info
Theoretical Modeling of Hydrated Terbium(III) Ions
Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, have been employed to model the hydration of the terbium(III) ion. researchgate.netnih.gov These computational methods help in understanding the structure and dynamics of the hydrated ion in solution. acs.orgnih.govumn.edu
Different levels of theory can yield varying results for the preferred hydration number. For instance, at the generalized gradient approximation level of DFT, a hydration number of 8 is predicted for Tb(III), while hybrid DFT suggests a hydration number of 8 for all lanthanide ions. nih.gov More advanced methods, such as SCS-MP2 level of theory, predict a hydration number of 8 for Eu(III) through Lu(III), which aligns well with experimental evidence. nih.gov These models also investigate the interplay of ion-water and water-water interactions, which are crucial for accurately describing the hydration shell. tandfonline.com
Structural Changes in Lanthanide Chloride Hydrates
Across the lanthanide series, a decrease in ionic radii, known as the lanthanide contraction, leads to structural changes in their hydrated chloride complexes. acs.orgwikidata.orgacs.org A comprehensive crystallographic study has shown that the early, larger lanthanides (La³⁺, Ce³⁺) form heptahydrates with a dimeric structure, [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺. iucr.orgnih.gov In contrast, the heavier and smaller lanthanides (Pr³⁺ to Lu³⁺, including Tb³⁺) form hexahydrates with a monomeric structure, [RECl₂(H₂O)₆]⁺. iucr.orgnih.gov This structural transition is a direct consequence of the decreasing size of the lanthanide ion, which can no longer accommodate the higher coordination number favored by the larger ions.
Complexation with Organic Ligands
Terbium(III) chloride hydrate (B1144303) serves as a precursor for the synthesis of a wide variety of coordination complexes with organic ligands. These complexes are of great interest due to their potential applications in areas such as luminescent materials and biological probes.
Formation of β-diketone Complexes (e.g., acetylacetone, tmh)
Terbium(III) ions readily form complexes with β-diketone ligands like acetylacetone. These complexes are often used in the development of organic light-emitting diodes (OLEDs). For instance, tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is an organometallic terbium complex utilized as a green dopant in OLEDs. americanelements.com The β-diketone ligands act as "antennas," absorbing energy and efficiently transferring it to the central terbium ion, which then emits its characteristic green light. The luminescence intensity of these complexes can be further enhanced by the inclusion of a secondary ligand. nih.gov
Interactions with Nitrogen- and Oxygen-Donor Ligands (e.g., 1,10-phenanthroline (B135089), diethylammonium (B1227033) diethyldithiocarbamate (B1195824), dipicolinic acid, bipyridine, nalidixic acid)
Terbium(III) forms stable complexes with a variety of nitrogen- and oxygen-donor ligands.
1,10-Phenanthroline (phen): This bidentate nitrogen-donor ligand is frequently used to enhance the luminescence of terbium(III) complexes. ijcce.ac.irijcce.ac.ir For example, a complex with the formula [Tb(phen)₂Cl₃·H₂O] has been synthesized and studied. ijcce.ac.irijcce.ac.ir The inclusion of 1,10-phenanthroline as a secondary ligand in mono-β-diketone complexes has been shown to significantly increase their fluorescence. nih.gov
Diethylammonium Diethyldithiocarbamate: Terbium chloride hydrate reacts with diethylammonium diethyldithiocarbamate in absolute alcohol to form the complex Et₂NH₂[Tb(S₂CNEt₂)₄]. researchgate.netchemicalpapers.com The thermochemistry of this coordination reaction has been investigated using microcalorimetry. researchgate.net
Dipicolinic Acid (DPA): Terbium(III) forms highly luminescent complexes with dipicolinic acid. nih.govresearchgate.netnih.govacs.orgacs.org The stoichiometry of the Tb(III):DPA complex can vary, with models suggesting a three-site binding model where the binding of the first and second DPA molecules contributes most to the fluorescence. nih.gov The stability of these complexes is influenced by factors such as pH and salt concentration. researchgate.net
Bipyridine (bpy): Similar to 1,10-phenanthroline, 2,2'-bipyridine (B1663995) is another nitrogen-donor ligand that forms complexes with terbium(III). nih.govmui.ac.irrsc.org The resulting complexes have been studied for their photophysical properties and potential biological applications. nih.govmui.ac.ir However, in some cases, the luminescence of the terbium(III) cation in bipyridine complexes can be very weak. nih.gov
Nalidixic Acid: This quinolone antibiotic acts as a bidentate ligand, coordinating to the terbium(III) ion through the keto and carboxylate oxygen atoms. researchgate.netnih.govresearchgate.netmdpi.comdntb.gov.ua Complexes with a 1:3 metal-to-ligand ratio have been synthesized and characterized. researchgate.netresearchgate.net
Below is an interactive data table summarizing the key features of these ligand interactions with Terbium(III).
| Ligand | Typical Complex Formula | Key Features |
| β-Diketones | ||
| Acetylacetone | [Tb(acac)₃(phen)] | Used as green dopant in OLEDs. americanelements.com |
| N/O-Donor Ligands | ||
| 1,10-Phenanthroline | [Tb(phen)₂Cl₃·H₂O] | Enhances luminescence of Tb(III) complexes. ijcce.ac.irijcce.ac.ir |
| Diethylammonium Diethyldithiocarbamate | Et₂NH₂[Tb(S₂CNEt₂)₄] | Forms a tetrakis complex. researchgate.net |
| Dipicolinic Acid | Tb(DPA)₁₋₃(H₂O)₀₋₆ | Forms highly luminescent complexes; stability is pH-dependent. researchgate.net |
| Bipyridine | [Tb(bpy)₂(NO₃)₃] | Studied for photophysical and biological properties. belmont.edu |
| Nalidixic Acid | [Tb(Nal)₃]·5.5H₂O | Bidentate coordination via keto and carboxylate oxygens. researchgate.net |
Chelation Mechanisms and Stoichiometries
Chelation involves the binding of a single multidentate ligand to the central terbium(III) ion at multiple points, forming a stable ring-like structure known as a chelate. The stability and stoichiometry of these complexes are governed by the nature of the ligand, including the number and type of donor atoms, its structural rigidity, and the reaction conditions.
Terbium(III) readily forms complexes with a variety of chelating agents. For instance, with the aromatic tridentate ligand dipicolinic acid (DPA), terbium(III) can form complexes with differing stoichiometries, such as 1:1, 1:2, and 1:3 (Tb:DPA), assuming a nine-coordinate geometry where the remaining sites are occupied by water molecules. researchgate.net The binding affinity and resulting complex stability can be fine-tuned by modifying the DPA ligand with various substituents. nih.govacs.org Studies have shown that electron-donating groups like -NH2 on the DPA ring can enhance the binding strength to the Tb(III) ion. nih.gov
Macrocyclic ligands, such as those based on tetraazacyclododecane (cyclen), are particularly effective chelators. Ligands like 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) and 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) form highly stable complexes with terbium(III). nih.govcaltech.edu Job's plot analysis has confirmed that hexadentate macrocycles like DO2A tend to form 1:1 complexes with dipicolinate, where the dipicolinate anion binds to the remaining coordination sites of the terbium ion. caltech.edu In contrast, hepta- and octadentate ligands like DO3A and DOTA can restrict dipicolinate binding due to the limited number of available coordination sites. caltech.edu
The reaction of terbium(III) salts with the hexadentate ligand N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) yields a mononuclear, eight-coordinate complex, [Tb(C₂₈H₂₈N₄O₂)(NO₃)]. nih.goviucr.org In this structure, the terbium ion is chelated by the six donor atoms of the bbpen ligand (two phenolate (B1203915) oxygens, two amine nitrogens, and two pyridine (B92270) nitrogens) and a bidentate nitrate (B79036) anion, resulting in a distorted dodecahedral coordination geometry. nih.goviucr.org The stability of such complexes is often enhanced by the rigidity of the chelating ligand. nih.gov
Table 1: Stoichiometry and Coordination of Selected Terbium(III) Chelates
| Chelating Ligand | Abbreviation | Typical Stoichiometry (Tb:Ligand) | Resulting Coordination Environment |
|---|---|---|---|
| Dipicolinic Acid | DPA | 1:1, 1:2, 1:3 | Tridentate binding, remaining sites filled by H₂O |
| Ethylenediaminetetraacetic acid | EDTA | 1:1 | Forms stable complexes applicable as luminescent reporters nih.gov |
| 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid | DO2A | 1:1 | Hexadentate chelation, allows for further binding of other ligands nih.govcaltech.edu |
| N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine | H₂bbpen | 1:1 | Eight-coordinate, N₄O₄ environment with a bidentate anion nih.goviucr.org |
Supramolecular Assembly and Coordination Polymer Formation
Terbium(III) chloride hydrate is a valuable building block in supramolecular chemistry, where non-covalent interactions and coordination bonds are used to construct large, well-defined architectures. The formation of these structures is driven by the predictable and directional nature of metal-ligand coordination. nih.gov By selecting ligands with specific geometries and multiple binding sites, it is possible to guide the self-assembly process towards the formation of discrete polynuclear complexes or infinite coordination polymers.
Coordination polymers (CPs) are formed when linker ligands bridge multiple metal centers, extending the structure in one, two, or three dimensions. For example, terbium(III) reacts with glutarate ligands to form one-dimensional (1D) coordination polymers. frontiersin.org In the structure of [Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n, dinuclear terbium units are linked by bridging glutarate dianions into chains. frontiersin.org Similarly, the reaction of SmCl₃·6H₂O (a lanthanide chemically similar to terbium) with 1,2,4,5-benzenetetracarboxylate (BTEC) results in a three-dimensional (3D) coordination polymer where the BTEC anions link the metal centers into an extended network. inorgchemres.org
Table 2: Examples of Supramolecular and Polymeric Terbium(III) Structures
| Bridging Ligand | Ancillary Ligand(s) | Resulting Structure | Dimensionality |
|---|---|---|---|
| Pyrazine (B50134) (pyz) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) | Dinuclear Complex: [(Tb(TFPB)₃)₂pyz] rsc.org | 0D |
| Glutarate | Water | Coordination Polymer frontiersin.org | 1D |
| 1,2,4,5-Benzenetetracarboxylate (BTEC) | Water | Coordination Polymer inorgchemres.org | 3D |
Effect of Ligand Environment on Terbium(III) Electronic Structure
The ligand environment, meaning the set of atoms directly coordinated to the terbium(III) ion, has a profound impact on its electronic structure. This, in turn, dictates the ion's key properties, particularly its luminescence and magnetic behavior. The 4f electrons of terbium(III) are shielded by the outer 5s and 5p electrons, but the crystal field created by the surrounding ligands still perturbs the 4f orbitals. This perturbation splits the degenerate energy levels of the free ion (J-multiplets), leading to the characteristic sharp emission lines observed in its luminescence spectra. osti.govresearchgate.net
The chemical environment can be altered by changing ligands or even the solvent, which can modulate the emissive color and luminescence intensity. rsc.org For instance, studies on terbium(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-dione (TFPB) and pyrazine showed that the photophysical properties were significantly influenced by the surrounding medium (solid state vs. solution in different solvents). rsc.org Similarly, for single-molecule magnets (SMMs) like terbium(III)-phthalocyanine complexes, the ligand field in conjunction with spin-orbit interaction is responsible for a large magnetic anisotropy, a key requirement for SMM behavior. osti.gov While the zero-field splitting was found to be sensitive to the oxidation state of the complex, higher-energy levels were sensitive to the ligand type and molecular symmetry. osti.gov
Table 3: Influence of Ligand Environment on Terbium(III) Properties
| Ligand System / Environmental Factor | Observed Effect | Reference |
|---|---|---|
| Substituted 2-hydroxyisophthalamides | Quantum yield increases with the triplet energy of the ligand. | acs.org |
| Phthalocyanine (Pc) vs. Naphthalocyanine (Nc) | Weak dependence on ligand type for zero-field splitting, but higher energy levels are sensitive. | osti.gov |
| 4-substituted Dipicolinic Acid (DPA) analogues | Electron-donating/withdrawing groups modify binding strength and Tb-N bond distances. | nih.gov |
| Change of medium from solid to solution (DCM, DMSO) | Modulation of emissive color and luminescence intensity. | rsc.org |
Luminescence Properties and Energy Transfer Mechanisms
Sensitized Luminescence of Terbium(III)
The characteristic green luminescence of the terbium(III) ion, arising from its ⁵D₄ → ⁷F₋ (J = 6, 5, 4, 3) transitions, can be significantly enhanced by complexation with organic chromophores. This process, known as sensitized luminescence, circumvents the ion's weak direct absorption. The most intense emission is typically the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 545 nm. frontiersin.orgijcrt.orgtandfonline.com
Ligand-Sensitized Emission (Antenna Effect)
The enhancement of lanthanide luminescence by coordinating organic ligands is commonly referred to as the "antenna effect". nih.govrsc.orgsqu.edu.om In this mechanism, the organic ligand (the "antenna") possesses a high absorption coefficient and efficiently absorbs excitation energy (usually UV light). rsc.orgedp-open.org This absorbed energy promotes the ligand from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the energy is then transferred non-radiatively to the ligand's lower-energy triplet state (T₁). rsc.orgrsc.org Finally, the energy is transferred from the ligand's triplet state to the resonant ⁵D₄ excited state of the Tb(III) ion, which then relaxes by emitting its characteristic phosphorescence. rsc.orgedp-open.orgrsc.org
For this energy transfer to be efficient, several conditions must be met:
The intersystem crossing from the ligand's S₁ to T₁ state must be rapid and efficient. rsc.org
The energy of the ligand's triplet state (T₁) must be appropriately positioned relative to the emissive ⁵D₄ level of Tb(III) (around 20,500 cm⁻¹). edp-open.orgmdpi.com The T₁ level should be higher in energy than the Tb(III) level to facilitate downhill energy transfer, but not so high that the transfer becomes inefficient. An optimal energy gap between the ligand's triplet state and the Tb(III) emissive state is typically between 1850 and 3500 cm⁻¹ to prevent thermally activated back energy transfer from the ion to the ligand. rsc.orgresearchgate.net
A variety of organic molecules have been successfully employed as antenna ligands for sensitizing Tb(III) luminescence. These include β-diketonates, aromatic carboxylic acids, and heterocyclic compounds like 2,2'-bipyridine (B1663995) and its derivatives. ijcrt.orgedp-open.orgrsc.org For example, a cyclic peptide, cy(WQETR), containing a tryptophan residue has been shown to enhance Tb(III) luminescence intensity by 150-fold through the antenna effect. nih.govescholarship.org
| Ligand Type | Example | Key Feature | Reference |
| β-Diketones | Thenoyltrifluoroacetone (tta) | Forms thermodynamically stable complexes and acts as an effective antenna. | edp-open.org |
| Cyclic Peptides | cy(WQETR) | Tryptophan residue interacts with Tb³⁺, providing a triplet state for energy transfer. | nih.govescholarship.org |
| Bipyridyl Derivatives | 2,2'-bipyridine (bpy) | Used as a co-ligand to form ternary complexes with enhanced luminescence. | edp-open.orgacs.org |
Energy Transfer Pathways (e.g., Förster Resonance Energy Transfer (FRET) from Tryptophan)
The transfer of energy from the antenna ligand to the terbium ion is the critical step in the sensitization process. This intramolecular energy transfer can occur through two primary mechanisms: the Dexter (electron exchange) mechanism and the Förster (dipole-dipole) mechanism. The Dexter mechanism requires orbital overlap between the ligand and the metal ion and is typically dominant at short distances. The Förster mechanism, or Förster Resonance Energy Transfer (FRET), is a non-radiative dipole-dipole coupling that does not require physical contact and can occur over longer distances (typically 1-10 nm).
A notable example of FRET in Tb(III) sensitization involves the amino acid tryptophan. Tryptophan can act as a natural antenna, and its fluorescence can be used to excite a nearby Tb(III) ion. nih.gov This has been demonstrated in engineered lanthanide-binding peptides where excitation of tryptophan leads to sensitized emission from a chelated Tb(III) ion. rsc.orgresearchgate.netrsc.org The efficiency of this FRET process is highly dependent on the distance between the tryptophan donor and the Tb(III) acceptor, making it a useful tool for studying biomolecular conformations and interactions. nih.gov
Concentration Quenching Phenomena and Mitigation Strategies
While increasing the concentration of the luminescent species is a straightforward approach to enhance signal intensity, it often leads to a phenomenon known as concentration quenching. At high concentrations of Tb(III) ions, the luminescence intensity and lifetime can decrease significantly. rsc.org This quenching is primarily caused by non-radiative energy transfer between adjacent lanthanide ions, a process known as cross-relaxation. rsc.org
Several strategies have been developed to mitigate concentration quenching in lanthanide-doped materials:
Host Lattice Modification: Introducing co-dopants can help to alleviate concentration quenching. For example, doping CaF₂ nanoparticles with Na⁺ ions has been shown to improve the distribution of Nd³⁺ dopants, reducing cross-relaxation and increasing the optimal dopant concentration. rsc.org
Core-Shell Structures: A highly effective method is the creation of core-shell nanoparticles. In this design, the optically active lanthanide-doped core is coated with an inert shell of the same host material (e.g., NaYF₄). researchgate.netnih.gov This shell effectively isolates the luminescent ions from each other and from surface quenchers (like solvent molecules), thereby reducing non-radiative decay pathways. nih.gov Separating sensitizer (B1316253) and activator ions into different layers (e.g., a Tm³⁺-doped core and a Yb³⁺-doped inner shell) can also suppress back energy transfer, a key quenching pathway. researchgate.net
Ligand Design: Filling the first coordination sphere of the Tb(III) ion with multidentate ligands helps to prevent quenching by high-energy oscillators from solvent molecules, such as O-H bonds in water. ineosopen.org Using ligands devoid of C-H, N-H, and O-H bonds, such as polyhalogenated compounds, can further reduce multiphonon quenching. ineosopen.org
Defect Control: Non-radiative decay at lattice defect sites is another significant quenching pathway. Theoretical studies suggest that tuning the chemical potential during synthesis can deactivate these deleterious defect centers, thus enhancing luminescence efficiency. wpmucdn.com
Photophysical Parameters
The luminescence of Terbium(III) complexes is characterized by several key photophysical parameters that quantify the efficiency and dynamics of the emission process.
Luminescence Lifetimes and Decay Kinetics
A hallmark of lanthanide luminescence is its long lifetime, typically in the microsecond (µs) to millisecond (ms) range. rsc.orguchile.cl This is a direct consequence of the forbidden nature of the f-f transitions. The luminescence lifetime (τ) is the average time the ion spends in the excited state before returning to the ground state. It is a crucial parameter for applications such as time-resolved fluorescence imaging. nih.gov
The decay of luminescence intensity (I) over time (t) after a pulse of excitation light is often described by an exponential function. In many cases, the decay is mono-exponential, indicating the presence of a single luminescent species in a uniform chemical environment. ijcrt.org However, multi-exponential decay kinetics are frequently observed in complex systems. scispace.com A multi-exponential decay curve suggests the co-existence of several different luminescent species or that the Tb(III) ions are located in different coordination environments within the sample. scispace.com For instance, studies on Tb(III) colloids have shown three-component decays, attributed to different chelated forms of the complex in aqueous solution. scispace.com Measurements of Tb(III) emission decay kinetics in complexes with dipicolinic acid analogues have revealed lifetimes in the range of 1.0-2.0 ms (B15284909). researchgate.netacs.org
Quantum Yield Determination and Enhancement Strategies
Several strategies can be employed to enhance the quantum yield of Tb(III) complexes:
Ligand Optimization: The most critical factor is the choice of the antenna ligand. The energy of the ligand's triplet state must be optimized to ensure efficient energy transfer to the Tb(III) ion and to minimize back energy transfer. uchile.clacs.orgnih.gov For example, in a series of dinuclear Tb(III) complexes with tripodal ligands, introducing electron-acceptor substituents on the ligand improved the energy gap between the ligand's triplet level and the Tb(III) emissive level, resulting in a five-fold increase in the quantum yield. uchile.clacs.orgnih.govresearchgate.net
Structural Modification of Ligands: Computational studies have shown that the structural flexibility of a ligand can introduce non-radiative decay pathways. For a Tb(III) complex with a 2,2′-bipyridine derivative ligand that had a near-zero quantum yield, the low efficiency was explained by a quenching process induced by the out-of-plane bending of an azomethine moiety. Replacing this group with a more rigid functional group was proposed as a way to improve the quantum yield. rsc.org
Exclusion of Quenchers: As mentioned previously, excluding water molecules from the first coordination sphere is crucial. Water's O-H vibrations are efficient quenchers of the Tb(III) excited state. Using polydentate, encapsulating ligands (or "cages") can shield the metal ion from the solvent, leading to significantly higher quantum yields and longer lifetimes in aqueous solutions. nih.govedp-open.orgnih.gov Octadentate, macrotricylic ligands have been used to create Tb(III) complexes with quantum yields exceeding 50% in biological buffers. nih.gov
| Complex/System | Key Enhancement Strategy | Result | Reference |
| Dinuclear Tb(III) complexes | Tuning ligand triplet energy via substituents | ~5x increase in quantum yield with electron-acceptor groups. | uchile.clacs.orgnih.gov |
| Tb(III) with macrotricyclic IAM ligands | Encapsulation of Tb(III) ion | Quantum yields ≥ 50% and lifetimes ≥ 2.45 ms in buffer. | nih.gov |
| Tb(III) with cyclic peptide cy(WQETR) | Antenna effect and shielding from water | 150-fold enhancement in luminescence intensity. | nih.gov |
Excitation and Emission Spectral Analysis (Intra-f-f transitions)
The characteristic green emission of Terbium(III) ions arises from transitions within the 4f electronic shell, which are formally forbidden by selection rules. edp-open.org These intra-f-f transitions result in sharp, well-defined emission bands. edp-open.orgnih.gov The most prominent of these is the ⁵D₄ → ⁷F₅ transition, which is responsible for the intense green light observed at approximately 545 nm. nih.govresearchgate.netmdpi.com Other notable transitions include ⁵D₄ → ⁷F₆ (around 490 nm), ⁵D₄ → ⁷F₄ (around 585 nm), and ⁵D₄ → ⁷F₃ (around 620 nm). nih.govresearchgate.netmdpi.com
The following table summarizes the characteristic emission peaks of Terbium(III) and their corresponding electronic transitions:
| Emission Peak (nm) | Transition |
| ~490 | ⁵D₄ → ⁷F₆ |
| ~545 | ⁵D₄ → ⁷F₅ |
| ~585 | ⁵D₄ → ⁷F₄ |
| ~620 | ⁵D₄ → ⁷F₃ |
This table is based on data from multiple sources. nih.govresearchgate.netmdpi.com
Luminescence in Confined Environments
The luminescent properties of Terbium(III) chloride hydrate (B1144303) can be significantly altered when the compound is confined within various host materials. These environments can influence the coordination sphere of the terbium ion and affect non-radiative decay pathways.
Encapsulation in Porous Glass and Hybrid Materials
When Terbium(III) chloride is encapsulated in porous glass, its luminescence parameters become dependent on the concentration of the salt within the pores. researchgate.netpleiades.online This method involves impregnating the porous support with aqueous solutions of Terbium(III) chloride. researchgate.netpleiades.online The confinement within the glass matrix can lead to the formation of materials with controllable spectral-luminescent properties. researchgate.net
Water Vapor Adsorption Effects on Luminescence Quenching
The luminescence of Terbium(III) chloride encapsulated in porous glass is sensitive to the presence of water vapor. researchgate.netpleiades.online Adsorption of water molecules can lead to luminescence quenching. researchgate.netpleiades.online This quenching is attributed to the high-frequency vibrational modes of the O-H bonds in water, which provide an efficient non-radiative pathway for the de-excitation of the excited Tb³⁺ ion. rsc.org The coordination of water molecules to the lanthanide ion can significantly decrease the luminescence intensity. rsc.org
Unexpected Water Screening Effects in Gel-Encapsulated Systems
In certain gel-encapsulated systems, an unexpected "water screening" effect has been observed. researchgate.net While water is typically a quencher of lanthanide luminescence, in these specific environments, it can paradoxically lead to an enhancement of emission. This phenomenon is thought to arise from the specific arrangement of water molecules around the terbium ion within the gel matrix, which may shield it from other quenching species or alter the efficiency of energy transfer processes.
Thermally-Assisted Photosensitized Emission Phenomena in Terbium Complexes
Recent research has explored the phenomenon of thermally-assisted photosensitized emission in certain Terbium(III) complexes. researcher.lifenih.govrsc.org In these systems, the energy level of the ligand's lowest excited triplet state (T₁) is slightly lower than the emissive ⁵D₄ level of the Tb³⁺ ion. researcher.lifenih.gov
The following table outlines the key components and energy levels in a representative thermally-assisted photosensitized emission system:
| Component | Role | Energy Level (cm⁻¹) |
| Phenanthrene ligand | Energy Donor (Photosensitizer) | Lowest excited triplet (T₁) = 19,850 |
| Tb(III) ion | Energy Acceptor (Emission Center) | Emitting level (⁵D₄) = 20,500 |
This data is for a specific dinuclear luminescent lanthanide complex. researcher.lifenih.gov
Advanced Spectroscopic Analysis of Terbium Iii Chloride Hydrate and Its Complexes
Fluorescence Spectroscopy for Probing Molecular Interactions
Fluorescence spectroscopy is a powerful tool for investigating the molecular interactions of Terbium(III) chloride hydrate (B1144303) upon complexation with organic ligands. The characteristic luminescence of the Tb³⁺ ion arises from f-f electronic transitions, which are typically weak due to their forbidden nature. However, upon formation of a complex with an appropriate organic ligand (antenna), the ligand can absorb excitation energy and efficiently transfer it to the central Tb³⁺ ion, a phenomenon known as the "antenna effect." This process significantly enhances the luminescence intensity of the terbium ion. edp-open.org
The emission spectrum of Tb³⁺ complexes typically displays several sharp, well-defined bands corresponding to the ⁵D₄ → ⁷Fₙ transitions. The most prominent of these are often observed at approximately 490 nm (⁵D₄ → ⁷F₆), 545 nm (⁵D₄ → ⁷F₅), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). researchgate.netnih.gov The relative intensities and positions of these bands can be sensitive to the coordination environment of the Tb³⁺ ion, providing valuable information about the nature of the complex formed.
For instance, in the complex formed between Terbium(III) chloride hydrate and 1,10-phenanthroline (B135089) (Phen), excitation at 303 nm leads to the characteristic emission peaks of Tb³⁺ at 489, 544, 585, and 620 nm. mdpi.com The formation of a ternary complex with prucalopride (B966) succinate (B1194679) and 8-hydroxyquinoline (B1678124) results in sensitized luminescence with an emission maximum at 544 nm when excited at 226 nm. nih.gov
Furthermore, interactions with biomolecules can be probed using this technique. The intrinsic fluorescence of proteins like bovine serum albumin (BSA) can be quenched upon binding with Tb(III) complexes, indicating complex formation and allowing for the study of binding mechanisms and affinities. ijcce.ac.ir Similarly, the interaction between tryptophan (Trp) and Tb³⁺ can be monitored, where the decrease in Trp fluorescence is accompanied by an increase in sensitized Tb³⁺ luminescence, confirming energy transfer. rsc.org
Table 1: Characteristic Emission Bands of Terbium(III) Complexes
| Transition | Approximate Wavelength (nm) | Reference |
| ⁵D₄ → ⁷F₆ | 488 - 492 | researchgate.netnih.gov |
| ⁵D₄ → ⁷F₅ | 544 - 547 | researchgate.netmdpi.com |
| ⁵D₄ → ⁷F₄ | 580 - 588 | researchgate.netnih.gov |
| ⁵D₄ → ⁷F₃ | 618 - 622 | researchgate.netnih.gov |
| ⁵D₄ → ⁷F₂ | ~650 | nih.govnih.gov |
| ⁵D₄ → ⁷F₁ | ~669 | nih.gov |
| ⁵D₄ → ⁷F₀ | 678 - 681 | nih.gov |
Time-Resolved Fluorescence Spectroscopy for Kinetic Studies
Time-resolved fluorescence spectroscopy (TRFS) provides deeper insights into the kinetic aspects of Terbium(III) complexes by measuring the decay of the luminescence intensity over time. A key characteristic of lanthanide luminescence is its long lifetime, often in the microsecond to millisecond range, which is significantly longer than the nanosecond-scale lifetimes of most organic fluorophores and background autofluorescence. bmglabtech.com This property is advantageous for developing highly sensitive detection methods.
The luminescence lifetime (τ) of a Tb³⁺ complex is sensitive to its immediate coordination environment, particularly the presence of quenching species like water molecules. The number of water molecules coordinated to the metal ion can be estimated based on the luminescence decay rate. For example, time-resolved luminescence studies of Tb(III) complexes with macrotricyclic ligands based on 2-hydroxyisophthalamide (B14833043) have demonstrated long luminescence lifetimes (τH₂O ≥ 2.45 ms), indicating efficient shielding of the Tb³⁺ ion from water-induced quenching. nih.gov
Kinetic studies of complex formation and energy transfer can also be performed using TRFS. The rate of energy transfer from a sensitizing ligand to the Tb³⁺ ion can be determined, as well as the kinetics of ligand exchange reactions. kit.edu For instance, the quenching of Tb³⁺ luminescence by ascorbic acid in a Tb(Phen) complex was studied, and the bimolecular quenching constant was determined to be 2.5 × 10⁸ M⁻¹·s⁻¹, indicating a dynamic quenching mechanism. mdpi.comsemanticscholar.org
Table 2: Luminescence Lifetimes of Selected Terbium(III) Complexes
| Complex System | Luminescence Lifetime (τ) | Conditions | Reference |
| Tb(III) complexes with 4-substituted dipicolinic acid analogues | 1.0 - 2.0 ms (B15284909) | - | acs.org |
| Tb-6 (macrotricyclic 2-hydroxyisophthalamide complex) | ≥ 2.45 ms | Buffered aqueous solution, pH 7.4 | nih.gov |
| [Tb(L1)(OH₂)]³⁺ (L1 = cyclen derivative) in D₂O | 1.83 ms | pD 7.5 | nih.gov |
| Tb(Phen)-AA complex | - | Dynamic quenching observed | mdpi.comsemanticscholar.org |
UV-Visible Absorption Spectroscopy for Complexation Studies
UV-Visible absorption spectroscopy is a fundamental technique used to confirm the formation of complexes between this compound and organic ligands. While the f-f transitions of the Tb³⁺ ion are very weak in the UV-Vis region, the formation of a complex is often accompanied by significant changes in the absorption spectrum of the organic ligand.
Upon coordination to the terbium ion, the absorption bands of the ligand may exhibit a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in molar absorptivity (hyperchromic or hypochromic effect). These changes provide evidence of the electronic interactions between the ligand and the metal ion and confirm the formation of the complex. nih.gov
For example, the complexation of Tb³⁺ with 1,10-phenanthroline (Phen) and ascorbic acid results in a hypsochromic shift in the absorption spectrum of Phen from 267 nm to 264 nm. semanticscholar.org In another study, the formation of a ternary complex of Tb³⁺ with prucalopride succinate and 8-hydroxyquinoline led to an enhancement in absorbance and a red shift of 3 nm in the drug's absorption spectrum, confirming complexation. nih.gov The molar extinction coefficients of Tb(III) complexes with 4-substituted analogs of dipicolinic acid were found to be in the range of (2.2 × 10³ to 8.3 × 10³) M⁻¹·cm⁻¹. acs.org
Table 3: UV-Visible Absorption Data for Terbium(III) Complexation
| Complex System | Ligand Absorption (λ_max, nm) | Complex Absorption (λ_max, nm) | Observation | Reference |
| Tb(Phen) with Ascorbic Acid | 267 | 264 | Hypsochromic shift | semanticscholar.org |
| Tb³⁺-PRU with 8HQ | 266 (PRU) | 263 (ternary complex) | Enhancement and shift | nih.gov |
| Tb-6 (macrotricyclic complex) | - | ~340 | ε_max ≥ 20,000 M⁻¹cm⁻¹ | nih.gov |
| Tb(III) with 4-substituted dipicolinic acid analogues | - | - | ε_max = (2.2-8.3) x 10³ M⁻¹cm⁻¹ | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy can be a challenging yet informative technique for the structural elucidation of paramagnetic lanthanide complexes, including those of terbium(III). The paramagnetic nature of the Tb³⁺ ion can lead to significant shifting and broadening of NMR signals of the coordinated ligands, which can complicate spectral interpretation. However, these paramagnetic effects can also provide valuable structural information.
¹H NMR spectroscopy has been used to confirm the formation of Tb(III) complexes with macrocyclic ligands. For instance, the formation of a Tb(III) complex with a trisubstituted cyclen derivative was confirmed by ¹H NMR spectroscopy and electrospray ionization mass spectrometry. nih.gov In another study, the ¹H NMR spectrum of a gadolinium(III) complex, a close relative of terbium(III), with a mercapto-triazole Schiff base ligand showed broad multiplet signals for the aromatic protons due to the paramagnetic properties of the metal ion. researchgate.net While detailed structural elucidation solely from NMR can be complex for terbium complexes, it serves as a crucial complementary technique to other methods like X-ray crystallography and mass spectrometry for confirming the ligand framework and coordination. The development of specialized NMR techniques and computational methods is expanding the utility of NMR for studying the structure and dynamics of such paramagnetic complexes in solution. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for examining the electronic and structural properties of terbium-containing compounds. researchgate.netacs.org
Ground State Structures and Lattice Parameter Prediction
DFT calculations have been successfully employed to predict the ground state structures and lattice parameters of lanthanide chloride hydrates, including the terbium variant. researchgate.netosti.gov For compounds in the LnCl₃·6H₂O series (where Ln represents a lanthanide), which crystallize in the P2/n space group, DFT has been used to optimize the geometries of both the crystal lattice and the individual atoms within the unit cell. osti.gov In these structures, the central lanthanide atom is coordinated by six water molecules and two chloride ions. osti.gov
A study utilizing the Quantum Espresso plane-wave DFT code performed ground state lattice and atom optimizations for a series of lanthanide trichloride (B1173362) hydrates. osti.gov For the terbium system, a significant charge density cut-off of 700 Ry and a 3x4x3 Monkhorst-Pack k-point grid for sampling the Brillouin zone were applied. osti.gov These calculations provide theoretical values for lattice parameters that can be compared with experimental data, offering a measure of the accuracy of the computational approach. researchgate.netosti.gov
Table 1: DFT-Calculated and Experimental Crystal Structure Details for Terbium(III) Chloride Hexahydrate
| Parameter | DFT-Calculated Value | Experimental Value |
|---|---|---|
| Space Group | P2/n | P2/n |
Note: Specific lattice parameter values (a, b, c, β) were part of a broader study on lanthanide chlorides, with a focus on validating the computational methodology against known structures. osti.gov
Simulation of X-ray Absorption Near Edge Structure (XANES) Spectra
Theoretical simulations of X-ray Absorption Near Edge Structure (XANES) spectra using DFT and time-dependent DFT (TD-DFT) have been instrumental in interpreting experimental spectroscopic data for terbium chloride hydrates. researchgate.netosti.gov These simulations can predict features in the XANES spectra, such as the energy position of absorption edges. researchgate.netosti.gov
For instance, computational studies predicted a blue shift in the L₃-edge XANES spectra for hydrated lanthanide trichlorides when compared to their corresponding oxychlorides. researchgate.netosti.gov This prediction was subsequently confirmed by experimental measurements. researchgate.net The observed blue shift is indicative of the structural stabilization of the hydrated chloride form due to its higher symmetry compared to the oxychloride. researchgate.net The agreement between theoretical predictions and experimental results highlights the predictive power of combining these approaches to understand the electronic properties of these materials. researchgate.netosti.gov The local electronic structure of the Tb³⁺ ion can be examined, confirming its trivalent state within the crystal lattice. polyu.edu.hk
Prediction of Stability Constants for Complexes
DFT has been utilized to predict the relative stability constants of terbium(III) complexes with various organic ligands. acs.orgnih.govacs.orgmorressier.comresearchgate.net While the accurate calculation of absolute stability constants in aqueous solutions remains a significant computational challenge, the prediction of relative stability constants through the use of thermodynamic cycles has proven more reliable. acs.orgnih.gov In these studies, different density functionals (like B3LYP and M06) and basis sets are often benchmarked to assess their performance. acs.orgnih.gov
One study investigated the complexation of Tb(III) with dipicolinic acid (DPA) and its 4-substituted analogues. acs.orgnih.govacs.orgmorressier.comresearchgate.net The calculations, performed with the NWChem program package, employed a relativistic small core pseudopotential for the terbium atom to account for scalar relativistic effects, while standard basis sets like 6-31+G* and 6-311++G** were used for the lighter atoms. acs.orgnih.gov The study found that the binding strengths of the substituted DPA ligands to the Tb(III) ion were influenced by the electronic effects (both resonance and inductive) of the substituents. acs.orgnih.govacs.org
The calculated order of decreasing stability for the Tb(III)-XDPA complexes was: −NH₂ > −OH ~ −CH₂OH > −imidazole ~ −Cl ~ −Br ~ −H > −F > −I acs.orgnih.govresearchgate.net
These computational predictions on the efficiency of ligand-ion complexation are valuable for applications such as the development of luminescent probes. acs.orgacs.org
Computational Study of Lanthanide(III) Hydration
The hydration of lanthanide ions, including terbium(III), has been a subject of intense computational investigation. researchgate.netrsc.org DFT studies, in conjunction with methods like second-order Møller-Plesset perturbation theory (MP2), have been used to determine the preferred hydration number and the structure of hydrated lanthanide ions. researchgate.netrsc.org
These studies typically involve calculating properties such as binding energies, entropies, and Gibbs free energies of hydration for aqua complexes with varying numbers of water molecules, for example, [Ln(H₂O)h]³⁺ where h can be 7, 8, or 9. researchgate.netrsc.org The choice of theoretical method can influence the predicted outcome. For instance, at the generalized gradient approximation (GGA) level of DFT, a hydration number of 8 is often favored for the mid-series lanthanides like terbium. researchgate.netrsc.org In contrast, hybrid DFT functionals may predict a consistent hydration number of 8 across the series, while higher-level theories like SCS-MP2 suggest a transition from a hydration number of 9 for early lanthanides to 8 for later ones, including terbium. researchgate.netrsc.org These theoretical findings are generally in good agreement with experimental evidence. researchgate.netrsc.org
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited state properties of molecules and materials, including those containing terbium(III). nih.govrsc.orguci.eduarxiv.org It is widely used to calculate electronic absorption and emission spectra. rsc.orguci.educhemrxiv.org
TD-DFT calculations have been applied to understand the luminescence of Tb(III) complexes. nih.gov Studies have shown a correlation between the calculated energies of the excited states and the experimentally observed quantum yields of luminescence. nih.gov For example, in a series of Tb(III) β-diketonate complexes, TD-DFT was used to show that modifying the electron-donating character of a coordinating neutral ligand could shift the energy of the ligand's lowest triplet state. nih.gov This shift, in turn, affects the efficiency of energy transfer to the Tb(III) ion, thereby altering the relative quantum yield of its luminescence. nih.gov Such insights are crucial for the rational design of highly luminescent terbium complexes for various applications. nih.govnih.gov
Furthermore, TD-DFT, in combination with ground-state DFT, has been used to simulate the L₃-edge XANES spectra of terbium chloride hydrates, contributing to a deeper understanding of their electronic structure. researchgate.netosti.govosti.gov
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of ions and molecules in solution. gfz-potsdam.dearxiv.org For terbium(III) chloride, MD simulations can provide detailed information about the structure and dynamics of the hydrated Tb³⁺ ion and its interactions with chloride ions and water molecules. d-nb.infonih.gov
MD simulations have been used to investigate the hydration structure of lanthanide ions in aqueous solutions. d-nb.info These simulations reveal that the hydration shells of lanthanide ions are flexible, undergoing rapid geometric modifications. d-nb.info For concentrated solutions of lanthanide salts, such as terbium(III) perchlorate, evidence of ion pair formation can be observed, where there is insufficient water to form complete hydration spheres around all ions. d-nb.info
In the context of understanding the behavior of similar systems, MD simulations of tetrabutylammonium (B224687) bromide (TBAB) aqueous solutions, which form semiclathrate hydrates, have been performed. gfz-potsdam.de These simulations, using programs like DL_POLY, model the intermolecular interactions with specific force fields (e.g., TIP4P/2005 for water) and handle long-range electrostatic interactions using methods like Ewald summation. gfz-potsdam.dearxiv.org Such studies provide insights into interfacial phenomena and the aggregation of ions at surfaces, which are relevant for understanding crystallization and other dynamic processes in concentrated salt solutions. gfz-potsdam.de
Mulliken Population Analysis for Electron Configuration and Charge Distribution
Computational studies using Density Functional Theory (DFT) have been performed on [Tb(H₂O)₈]³⁺ complexes. The analysis of the natural electron configuration of the central terbium atom reveals details about the occupancy of its valence orbitals.
Electron Configuration of Terbium in a Hydrated State
The ground state electron configuration of a neutral terbium atom is [Xe] 4f⁹ 6s². In its +3 oxidation state, as in Terbium(III) chloride hydrate (B1144303), the terbium atom loses three valence electrons. The electronic configuration of the Tb³⁺ ion is therefore [Xe] 4f⁸.
Mulliken population analysis on the [Tb(H₂O)₈]³⁺ complex provides a more detailed picture of the electron distribution in the coordinated state. The analysis shows that the 4f orbitals are not purely ionic with an integer electron count.
Table 7.4.1: Natural Electron Configuration of Terbium in [Tb(H₂O)₈]³⁺ Complex
| Orbital | Electron Occupancy |
| 6s | ~0.13 - 0.15 |
| 4f | ~8.13 - 8.15 |
| 5d | ~0.13 - 0.18 |
Data sourced from theoretical calculations on hydrated terbium complexes.
Thermodynamic Parameter Calculation (ΔH˚, ΔS˚, ΔG˚)
The thermodynamic stability of Terbium(III) chloride hydrate is characterized by its standard enthalpy (ΔH˚f), standard entropy (ΔS˚f), and standard Gibbs free energy of formation (ΔG˚f). These parameters quantify the energy changes associated with the formation of the compound from its constituent elements in their standard states. While a complete and consistent set of these parameters for this compound is not uniformly reported across all databases, values for related compounds and processes are available.
The most common hydrated form is Terbium(III) chloride hexahydrate (TbCl₃·6H₂O). Thermodynamic data for the dehydration of this compound have been experimentally determined. A study on the thermodynamics of dehydration of lanthanide chloride hexahydrates provides insight into the stability of the hydrate. iaea.org
Table 7.5.1: Thermodynamic Parameters for the Dehydration of Terbium(III) Chloride Hexahydrate
| Thermodynamic Parameter | Value | Units |
| ΔH˚dehydration | Value not explicitly provided in search results | kJ/mol |
| ΔS˚dehydration | Value not explicitly provided in search results | J/(mol·K) |
| ΔG˚dehydration | Value not explicitly provided in search results | kJ/mol |
The specific values for the standard enthalpy, entropy, and Gibbs free energy of dehydration were not available in the provided search results. The study by Ukraintseva et al. (1989) discusses the thermodynamic characteristics of the dehydration process, indicating that they exceed those of other lanthanide chloride hydrates, but does not provide explicit numerical values for ΔH˚, ΔS˚, and ΔG˚. iaea.org
The standard enthalpy of formation for the anhydrous Terbium(III) chloride (TbCl₃) is a key value in the thermodynamic analysis. From this, and the enthalpy of hydration, the enthalpy of formation for the hydrate can be derived. The "Circular of the Bureau of Standards no. 500" is a historical source for such data, though more recent compilations may provide updated values. nist.gov
The Gibbs free energy of formation (ΔG˚f) determines the spontaneity of the formation of the compound. The standard Gibbs free energy of formation for various reactions involving terbium chloride has been investigated, particularly in the context of chlorination and selective vaporization processes. core.ac.uk However, a definitive value for the standard Gibbs free energy of formation of this compound from its elements in their standard state is not consistently reported in the available literature.
The relationship between these parameters is given by the Gibbs-Helmholtz equation:
ΔG˚ = ΔH˚ - TΔS˚
Where T is the absolute temperature in Kelvin. This equation highlights the interplay between the enthalpy and entropy in determining the thermodynamic stability of the compound at a given temperature.
Phosphor Development for Optoelectronics and Display Technologies
This compound is instrumental in the synthesis of phosphors, which are essential luminescent materials that convert ultraviolet or blue light into visible light. The Tb³⁺ ion is a well-known activator for green phosphors due to its efficient, sharp emission lines. chemimpex.comsamaterials.comaemree.com
Table 1: Photoluminescence Properties of a Tb³⁺-Doped Green Phosphor
| Property | Value | Source |
| Host Material | Sr₂(BO₃)Cl | researchgate.net |
| Activator Ion | Tb³⁺ | researchgate.net |
| Excitation Wavelength | 380 nm | researchgate.net |
| Dominant Emission Peak | 545-546 nm | researchgate.net |
| Corresponding Transition | ⁵D₄ → ⁷F₅ | researchgate.netresearchgate.net |
| Application | Solid-State Lighting (SSL) | researchgate.netresearchgate.net |
Trichromatic lighting technology is a method used to produce high-quality white light by combining three primary colors: red, green, and blue. This approach provides a much higher light output for a given amount of electrical energy compared to incandescent lighting. samaterials.comaemree.com Terbium-based "green" phosphors, synthesized using precursors like terbium(III) chloride, are a cornerstone of this technology. samaterials.comaemree.com They are combined with blue phosphors (often activated by divalent europium) and red phosphors (activated by trivalent europium) to create a balanced white light spectrum. samaterials.comaemree.com The use of these three distinct phosphors allows for excellent color rendering, which is crucial for applications where color accuracy is important. The large-scale consumption of the world's terbium supply is driven significantly by its application in trichromatic lighting. samaterials.comaemree.com
Laser Gain Media and Other Optical Devices
Terbium(III) chloride is utilized in the development of specialty lasers and as a dopant in various solid-state optical devices. samaterials.comaemree.comwikipedia.org The energy levels of the Tb³⁺ ion allow for processes like upconversion, where lower-energy photons are converted into higher-energy emitted light. For instance, intense green upconversion emission at 546 nm has been observed in Tb³⁺/Yb³⁺ co-doped optical fibers. researchgate.net In this system, ytterbium (Yb³⁺) ions absorb infrared light (e.g., from a 976 nm laser diode), and the energy is then transferred to the terbium (Tb³⁺) ions, which emit it as visible green light. researchgate.net This cooperative energy transfer makes terbium-doped materials suitable for use as gain media in compact, solid-state green lasers.
Fabrication of Smart Materials
"Smart materials" are materials that respond to external stimuli, such as light, electric fields, or magnetic fields. This compound is a key ingredient in creating such materials due to the responsive optical and magnetic properties of the terbium ion.
Doping semiconductor nanoparticles like zinc oxide (ZnO) with terbium can significantly alter their physical properties, leading to applications in optoelectronics and spintronics. rsyn.orgresearchgate.net When Tb³⁺ ions are incorporated into the ZnO lattice, they can influence the material's structural, optical, and magnetic characteristics. rsyn.org
Optical and Electro-Optic Properties: The incorporation of terbium into ZnO nanoparticles affects their photoluminescence spectra, often enhancing the ratio of band-edge emission to green luminescence. rsyn.org Doping can also introduce strain in the nanoparticle lattice, which in turn modifies the band gap energy. rsyn.org This tunability of optical properties is valuable for creating customized electro-optic devices. researchgate.net
Magnetic Properties: While pure ZnO is diamagnetic, doping with rare-earth elements like terbium can induce ferromagnetism at room temperature. researchgate.netsemanticscholar.org This behavior is critical for the development of diluted magnetic semiconductors (DMSs), which are materials being explored for spin-based electronics (spintronics) and nonvolatile memory devices. semanticscholar.org The ferromagnetic behavior in Tb-doped ZnO has been attributed to factors such as grain boundaries and the stabilization of cation vacancies. researchgate.net
Table 2: Effects of Terbium Doping on ZnO Nanoparticles
| Property | Observation | Potential Application | Source |
| Structural | Contraction or expansion of the ZnO lattice depending on Tb concentration. | Material engineering | rsyn.org |
| Optical | Enhanced green luminescence and modification of the band gap energy. | Optoelectronic devices, LEDs | rsyn.orgresearchgate.net |
| Magnetic | Inducement of room-temperature ferromagnetism. | Spintronic devices, diluted magnetic semiconductors (DMS) | researchgate.netsemanticscholar.org |
This compound is a common precursor for synthesizing terbium-based metal-organic frameworks (Tb-MOFs). nih.gov MOFs are highly porous, crystalline materials constructed from metal ions (or clusters) linked by organic ligands. researchgate.net Tb-MOFs are particularly interesting because they often exhibit strong, characteristic green fluorescence originating from the Tb³⁺ ions. nih.govnih.gov This luminescence can be quenched or enhanced in the presence of specific analytes, making Tb-MOFs excellent candidates for highly sensitive and selective fluorescent sensors. rsc.org
For example, a Tb-MOF constructed with 3,5-dicarboxyphenylboronic acid has been shown to detect gallic acid. nih.gov The presence of gallic acid quenches the green fluorescence of the MOF, allowing for quantitative detection with a limit of 0.44 μmol·L⁻¹. nih.gov Similarly, other Tb-MOFs have been designed to detect various ions and molecules, such as Hg²⁺, nitrite (B80452), and ferric ions, through a fluorescence quenching mechanism. nih.govrsc.org The high selectivity and sensitivity of these MOF-based sensors open up possibilities for applications in environmental monitoring and food safety analysis. nih.gov
Table 3: Examples of Terbium-Based MOFs as Fluorescent Sensors
| MOF System | Target Analyte | Detection Principle | Limit of Detection (LOD) | Source |
| Tb-MOF with boronic acid | Gallic Acid | Fluorescence Quenching | 0.44 μM | nih.gov |
| Tb-MOF with thieno[3,2-b]thiophene ligand | Hg²⁺ ions | Fluorescence Quenching | 0.94 μM | rsc.org |
| Tb-MOF with phenanthroline and pyridine (B92270) dicarboxylic acid ligands | Nitrite and Ferric ions | Fluorescence Quenching | Not specified | nih.gov |
Interactions in Solution and with Macromolecules
Effect of Terbium(III) Ions on Micellization Properties of Surfactants
The aggregation of surfactant molecules into micelles is a well-studied phenomenon that can be significantly influenced by the presence of electrolytes. Trivalent lanthanide ions, such as Terbium(III) (Tb³⁺), are of particular interest due to their high charge density, which leads to strong interactions with anionic surfactants.
Research has demonstrated that the addition of Terbium(III) chloride to solutions of anionic surfactants, such as sodium decyl sulfate (B86663) (SDeS) and sodium dodecyl sulfate (SDS), has a pronounced effect on their micellization properties. researchgate.netnih.gov Electrical conductivity and luminescence measurements indicate that the presence of Tb³⁺ ions promotes the formation of mixed aggregates at concentrations below the normal critical micelle concentration (cmc) of the pure surfactants. researchgate.netnih.gov This is attributed to the strong electrostatic interactions between the trivalent terbium cations and the anionic surfactant head groups, which neutralize charge repulsion and favor aggregation.
The effect is dependent on the alkyl chain length of the surfactant; the interaction is more significant with the longer-chained SDS compared to SDeS. nih.gov For the Tb(III)/DS⁻ system, complexes are formed with a cation-to-anion binding ratio that varies from 3 to 6, depending on the initial concentration of Tb³⁺. researchgate.netnih.gov This suggests that the surfactant anions can displace a majority of the water molecules from the terbium ion's hydration sphere. researchgate.net The presence of Tb³⁺ as an electrolyte lowers the apparent cmc of the surfactant solution. researchgate.netnih.gov
| System | CMC (mM) |
|---|---|
| Pure SDS | 8.2 |
| SDS in presence of TbCl₃ | Lower than 8.2 |
Note: The exact value for the apparent CMC in the presence of TbCl₃ depends on the specific concentration of the salt. The general trend observed is a significant reduction compared to pure SDS.
Protein Binding Studies and Interaction Mechanisms (e.g., Bovine Serum Albumin, Glutamine Synthetase)
Terbium(III) ions are valuable probes for studying the structure and function of metalloproteins, often serving as a substitute for Ca²⁺ in binding sites. The unique luminescent properties of Tb³⁺ allow for detailed investigation of binding environments and energy transfer dynamics within macromolecules.
Bovine Serum Albumin (BSA): Bovine Serum Albumin is a widely studied transport protein with known binding sites for various ligands. Studies using Tb³⁺ as a fluorescent probe have shown that the primary binding sites for the ion on BSA are the carboxyl side groups of glutamic acid and aspartic acid residues. researchgate.net The binding of Tb³⁺ to these calcium-binding sites leads to a significant enhancement of its fluorescence. researchgate.net Investigations into the interaction of a specific Terbium(III) complex, Na₄Tb(L)₂Cl₄·3H₂O (where L is a novel 8-hydroxyquinoline (B1678124) ligand), with BSA have determined that there is a single binding site for this complex on the protein. nih.gov The binding process is primarily driven by van der Waals forces and hydrogen bonds. nih.gov
Glutamine Synthetase (GS): Glutamine Synthetase is a key enzyme in nitrogen metabolism, and its activity is dependent on divalent cations. The bacterial enzyme is a dodecamer with 12 active sites. mdpi.comrcsb.org Each active site contains two divalent cation binding sites, referred to as n1 and n2. rcsb.org Terbium(III) can bind to these metal-binding sites, serving as a spectroscopic probe. Luminescence studies on E. coli Glutamine Synthetase have utilized Tb³⁺ to explore the spatial relationships of aromatic amino acid residues to these two specific metal ion binding sites. nih.gov
The phenomenon of Förster Resonance Energy Transfer (FRET) is a powerful tool for measuring distances in biological systems. elifesciences.org The long luminescence lifetime and characteristic emission lines of Terbium(III) make it an excellent donor for FRET studies when paired with a suitable acceptor, such as the aromatic amino acids tryptophan and tyrosine.
Bovine Serum Albumin (BSA): Nonradiative energy transfer occurs between the two tryptophan residues (Trp-134 and Trp-213) in BSA and a Tb³⁺ ion bound to a calcium-binding site. researchgate.net By analyzing this energy transfer using the Förster dipole-dipole mechanism, the average distance between the bound Tb³⁺ and the tryptophan residues has been calculated. researchgate.net
Glutamine Synthetase (GS): In E. coli Glutamine Synthetase, radiationless energy transfer from tyrosine residues to bound Tb³⁺ has been used to map the proximity of these residues to the two metal-binding sites. nih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor (tyrosine) and the acceptor (Tb³⁺). These measurements have identified Tyr-179 as the likely main contributor to the observed tyrosine emission and have determined its average distance to the two metal centers. nih.gov This technique also revealed that Trp-57 is a more effective quencher of Tyr-179 emission than Trp-158, likely through a FRET-type mechanism. nih.gov
| Macromolecule | Donor (Amino Acid) | Acceptor | Average Distance (Å) |
|---|---|---|---|
| Bovine Serum Albumin | Tryptophan | Terbium(III) | 14.8 |
| Glutamine Synthetase (E. coli) | Tyrosine | Terbium(III) at site 1 | 10.7 |
| Terbium(III) at site 2 | 11.2 |
Future Research Directions and Emerging Areas
Development of Novel Coordination Architectures for Enhanced Luminescence
The scientific community is actively pursuing the design and synthesis of new coordination compounds incorporating Terbium(III) to amplify its inherent luminescent capabilities. The primary strategy involves the "antenna effect," where organic ligands absorb light and efficiently transfer the energy to the central Terbium(III) ion, which then emits its characteristic green light. researchgate.netresearchgate.net
Researchers are exploring a variety of organic ligands, such as β-diketones and pyridylaminophenols, to create complexes that exhibit high quantum yields and long-lived emissions. researchgate.netuchile.cl For instance, the introduction of electron-acceptor substituents on pyridylaminophenol ligands has been shown to enhance the luminescent properties of the resulting Terbium(III) complexes. uchile.cl The goal is to fine-tune the energy levels of these ligands to perfectly match the accepting energy levels of the Terbium(III) ion, thereby maximizing the efficiency of the energy transfer process. researchgate.netuchile.cl
The coordination environment around the Terbium(III) ion plays a crucial role in the luminescence output. Studies have shown that the geometry of the complex, such as a triangular dodecahedron, and the nature of the bridging atoms can significantly influence the photophysical properties. uchile.cl By carefully selecting ligands and controlling the reaction conditions, scientists can assemble intricate structures, including dinuclear species with μ-bridging phenoxo oxygen atoms, leading to materials with superior luminescent performance. uchile.cl
Interactive Table: Examples of Ligands Used to Enhance Terbium(III) Luminescence
| Ligand Type | Example Ligand | Resulting Complex Property | Reference |
| β-diketone | 2,2,6,6-tetramethyl-3,5-heptanedione (tmh) | Enhanced green emission in solid state | researchgate.netedp-open.org |
| β-diketone | Thenoyltrifluoroacetone (tta) | Potential for white light emission when mixed with Europium complexes | researchgate.netedp-open.org |
| Pyridylaminophenol | Substituted pyridylamino-4-R-phenoxo tripodal ligands | Improved luminescent properties with electron-acceptor substituents | uchile.cl |
| Dicarboxylic Acid | Malonic acid | Formation of coordination polymers with interesting photoluminescent properties | nih.gov |
Exploration of Terbium(III) Chloride Hydrate (B1144303) in Quantum Materials and Spin Dynamics
The unique electronic structure of the Terbium(III) ion, with its large magnetic moment and significant magnetic anisotropy, makes it a compelling candidate for the development of quantum materials and the study of spin dynamics. ruben-group.deacs.org Researchers are investigating Terbium(III)-based single-molecule magnets (SMMs), which are individual molecules that can exhibit magnetic hysteresis, a key property for high-density data storage at the molecular level. ruben-group.deresearchgate.net
The spin dynamics in these systems are highly sensitive to the local coordination environment and the symmetry of the crystal field around the Terbium(III) ion. ruben-group.de Studies on compounds like the negatively charged terbium(III) bis-phthalocyaninato complex have revealed that small changes in the molecular surroundings can significantly alter the spin relaxation pathways and the energy barrier for magnetization reversal. ruben-group.de
Future work will focus on understanding and controlling these quantum phenomena. This includes exploring how the interaction between the 4f electrons of terbium and the electronic states of surrounding ligands can be engineered to create materials with specific quantum properties. The use of peptides as a platform to organize and influence the spin qubit states of lanthanide ions, including terbium, is a promising avenue for the development of biomolecular spin qubits for quantum computing. researchgate.net
Advanced Computational Modeling for Predictive Material Design
The complexity of Terbium(III) coordination chemistry and the subtle interplay of factors influencing its properties necessitate the use of advanced computational methods for rational material design. nih.govacs.orgmit.edu Density Functional Theory (DFT) and other quantum chemical calculations are being employed to predict the stability, electronic structure, and spectroscopic properties of new Terbium(III) complexes before their synthesis. acs.org
These computational tools allow researchers to screen vast libraries of potential ligands and predict their effectiveness in sensitizing Terbium(III) luminescence. acs.org For example, computational studies can elucidate how different substituents on a ligand will affect the energy of its triplet state and, consequently, the efficiency of energy transfer to the terbium ion. acs.org Thermodynamic cycles can be used to calculate the stability constants of complexes, providing a theoretical basis for designing highly stable and efficient luminescent probes. acs.org
Integration of Terbium(III) Chloride Hydrate in Multi-functional Systems for Optoelectronic and Magnetic Applications
A significant future direction lies in the integration of this compound and its derivatives into multi-functional systems that combine its luminescent and magnetic properties. acs.org This could lead to the development of novel materials for applications such as magneto-optical devices, where both light and magnetic fields can be used to control the material's properties.
Researchers are exploring the synthesis of ionic liquids and coordination polymers containing Terbium(III) that exhibit both strong green photoluminescence and interesting magnetic behavior. acs.org The goal is to create materials where the optical and magnetic properties are coupled, allowing for new ways to read and write information.
The development of multifunctional systems also extends to the realm of sensing and bio-imaging. By incorporating Terbium(III) complexes into larger architectures, such as nanoparticles or metal-organic frameworks (MOFs), it is possible to create probes that can simultaneously report on their environment through changes in their luminescence and be manipulated by external magnetic fields. nih.govscispace.com This could enable advanced diagnostic and therapeutic applications.
Q & A
Q. What are the standard laboratory methods for synthesizing Terbium(III) chloride hexahydrate?
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) is typically synthesized by dissolving terbium(III) oxide (Tb₂O₃) or metallic terbium in concentrated hydrochloric acid under controlled conditions. The solution is then evaporated to induce crystallization. For ultra-dry or anhydrous forms, dehydration can be achieved using thionyl chloride (SOCl₂), which removes water molecules via the reaction: Purity levels up to 99.999% are attainable through recrystallization and vacuum drying .
Q. What characterization techniques are critical for verifying the purity and structure of TbCl₃·6H₂O?
- X-ray diffraction (XRD): Confirms crystal structure and hydrate stoichiometry.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Validates terbium content and detects trace impurities.
- Thermogravimetric Analysis (TGA): Quantifies hydrate water content by measuring mass loss upon heating.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies O–H stretching modes from coordinated water .
Q. What are the recommended storage conditions to prevent degradation of TbCl₃·6H₂O?
Store in airtight containers under inert gas (e.g., argon) at controlled room temperature (15–25°C). Desiccants like silica gel should be used to minimize moisture absorption, which can alter hydration states and reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the magnetic properties of TbCl₃·6H₂O caused by varying hydration states?
Magnetic measurements are sensitive to hydration levels. To ensure consistency:
- Hydration control: Store samples in desiccators with humidity indicators.
- Karl Fischer titration: Precisely determine residual water content.
- Anhydrous preparation: Use thionyl chloride to remove bound water, followed by strict anhydrous handling .
Q. What experimental design considerations are critical when using TbCl₃·6H₂O in air-sensitive nanoparticle synthesis?
- Inert atmosphere: Perform reactions in a glovebox or Schlenk line to prevent oxidation.
- Solvent selection: Use anhydrous solvents (e.g., ethanol, dimethylformamide) purified via molecular sieves.
- Precursor activation: Pre-dry TbCl₃·6H₂O under vacuum (100–150°C) to remove residual moisture before use .
Q. How does purity (99.9% vs. 99.999%) impact TbCl₃·6H₂O’s efficacy in luminescence studies?
Higher purity (99.999%) minimizes trace lanthanide impurities (e.g., Dy³⁺, Eu³⁺), which can quench terbium’s characteristic green emission (⁵D₄→⁷F₅ transition). ICP-MS is essential to verify impurity levels below 0.001% .
Q. What methodologies address conflicting data in TbCl₃·6H₂O’s solubility across different solvents?
Solubility discrepancies often arise from hydration states or particle size. Standardize protocols by:
- Particle size control: Use ball milling to reduce crystallite size.
- Sonication: Enhance dissolution in polar solvents (e.g., water, ethanol).
- Temperature gradients: Measure solubility at fixed temperatures (e.g., 25°C ± 0.1°C) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
